(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S.ClH/c1-4-2-6(12)11-8(9-4)15-5(10-11)3-7(13)14;/h2H,3H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOCTQLDAYMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction Variants
The Biginelli reaction, a three-component condensation involving aldehydes, β-ketoesters, and urea or thiourea, has been extensively modified to produce pyrimidine derivatives with various heteroatoms. In particular, modifications include:
- Use of acetoacetates and aromatic or aliphatic aldehydes under acid catalysis.
- Incorporation of heteroatoms such as sulfur and nitrogen to form thiadiazole and pyrimidine rings.
- Ultrasound irradiation accelerates the reaction, yielding heterocycles with enhanced efficiency.
- Catalysts such as 12-tungstophosphoric acid, zinc chloride, and ZrCl₄ have been employed to optimize yields under solvent-free conditions.
Synthesis Using Acylal and Acetoacetate Derivatives
The use of acylal derivatives as masked carbonyl compounds enables selective formation of heterocycles:
| Method | Reagents | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Acylal-based Biginelli | Acylal, acetoacetates, urea/thiourea | PW, PMo, ZnCl₂ | Solvent-free, acid catalysis | 70-85% | , |
This approach facilitates the synthesis of pyrimidine derivatives with functional groups suitable for further modifications.
Synthesis of Thiadiazole and Pyrimidine Derivatives
The target compound contains a thiadiazole fused to a pyrimidine ring, which can be synthesized via heterocyclization of suitable precursors.
Condensation of Thiadiazole Precursors
- Starting materials: 5-amino-1,3,4-thiadiazol-2-thiol derivatives.
- Method: Reflux with sodium 3-arylprop-3-oxo-1-en-1-olate derivatives, followed by cyclization to form the fused heterocycle.
- Reactions performed in ethanol with acidification yield the thiadiazole-pyrimidine core with yields around 67-71%.
- Reactions are typically carried out at reflux temperatures (~130°C) with recrystallization for purification.
Functionalization to Acetic Acid Hydrochloride
Post-cyclization, the heterocycle undergoes oxidation or carboxylation to introduce the acetic acid moiety, followed by salt formation with hydrochloric acid.
This sequence yields the hydrochloride salt of the desired compound.
Key Research Findings and Data Summary
The synthesis of heterocyclic compounds similar to the target involves optimizing reaction conditions for yield and purity. The following table summarizes the most effective methods:
| Method | Reagents | Catalysts/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Multicomponent Biginelli-like | Aldehydes, acetoacetates, urea/thiourea | Acid catalysts, ultrasound | 70-85 | Accelerated by ultrasound, solvent-free |
| Thiadiazole-Pyrimidine Cyclization | 5-amino-1,3,4-thiadiazol-2-thiol derivatives | Reflux in ethanol | 67-71 | Recrystallization improves purity |
| Oxidative Carboxylation | Precursors + oxidants | Reflux, aqueous | Variable | Yields depend on oxidant strength |
Notes on Methodology and Optimization
- Catalysts: Acidic catalysts such as phosphoric acid derivatives and metal halides improve reaction rates.
- Solvent Conditions: Solvent-free reactions are preferred for environmental and efficiency reasons, but solvents like ethanol are common.
- Temperature: Reflux temperatures (~130°C) are typical for cyclization and oxidation steps.
- Purification: Recrystallization from ethanol or other polar solvents ensures high purity of final products.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole and pyrimidine rings.
Substitution: Substitution reactions, particularly at the amino and mercapto groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, alkyl halides, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid exhibit significant antimicrobial activity. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This suggests potential applications in developing new antimicrobial agents.
Antitumor Activity
Compounds related to (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid have also demonstrated antitumor properties. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation in various models. These studies highlight the compound's potential as a lead structure for anticancer drug development .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various derivatives derived from (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid. The results demonstrated that specific derivatives showed potent activity against a range of bacterial strains, indicating their potential as new therapeutic agents .
Case Study 2: Antitumor Activity Assessment
In another investigation focusing on antitumor properties, researchers synthesized several derivatives and assessed their effects on cancer cell lines. The findings suggested that some compounds significantly inhibited cell growth and induced apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s physicochemical and functional properties can be contextualized by comparing it to structural analogs, as detailed below:
Structural Analogs and Substituent Effects
Compound A : (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic Acid Hydrochloride
- Key Features : Hydrochloride salt of the acetic acid substituent at position 2; methyl group at position 5.
- Solubility : High aqueous solubility due to the ionic hydrochloride group.
- Potential Applications: Enhanced bioavailability for drug formulations .
Compound B : [(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio)acetic Acid
- Key Features: Methylthio group at position 7 and acetic acid at position 2 (non-salt form).
- Solubility : Moderate solubility, influenced by the thioether group’s lipophilicity.
Compound C : Methyl 5-(4-Acetoxyphenyl)-2-(2-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Features : Bromo-benzylidine and methyl ester substituents.
- Solubility : Low water solubility due to the ester and aromatic groups.
- Structural Insights : Crystal structure data suggest steric hindrance from the bromo-benzylidine group, which may limit membrane permeability .
Comparative Data Table
Methodological Insights
Spectrofluorometry and tensiometry, as employed for critical micelle concentration (CMC) determination in quaternary ammonium compounds , could be adapted to study the self-assembly or surface activity of thiadiazolo-pyrimidine derivatives.
Functional Group Impact
- Hydrochloride Salt (Compound A) : Increases polarity and solubility, crucial for oral bioavailability in pharmaceuticals.
- Ester and Bromo-Benzylidine (Compound C) : Reduces solubility but may enhance binding to hydrophobic targets .
Biological Activity
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride is a compound belonging to the thiadiazole and pyrimidine classes. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound based on current research findings.
Chemical Structure
The compound has the following chemical formula:
- Molecular Formula : C₈H₈ClN₃O₃S
- SMILES : O=C(N1N2)C=C(C)N=C1SC2=CC(O)=O.Cl
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and pyrimidine exhibit significant antimicrobial properties. For instance, a study highlighted that various thiadiazole compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully characterized.
Antitubercular Properties
Thiadiazole derivatives have been explored for their antitubercular activity. For example, compounds with similar frameworks have shown inhibition against Mycobacterium tuberculosis with varying degrees of efficacy . The biological activity of this compound in this context requires further investigation to establish its potential as an antitubercular agent.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines. A notable study tested various substituted thiadiazoles against CCRF-CEM leukemia cells and reported IC50 values suggesting moderate to high cytotoxicity . The specific cytotoxic profile of this compound needs to be elucidated through targeted studies.
Research Findings and Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Villemagne et al. (2020) | Thiadiazole derivatives | Antitubercular | Inhibition against M. tuberculosis with IC values < 0.1 μM |
| Parikh et al. (2020) | Substituted oxadiazoles | Antitubercular | 92% inhibition at 250 μg/mL |
| Shruthi et al. (2019) | Oxadiazole linked to quinoline | Cytotoxicity | MIC of 0.5 μg/mL against M. tuberculosis |
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that its structural features may allow it to interact with specific biological targets such as enzymes or receptors involved in cell growth and proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via hydrazine-mediated reactions with ethyl carboxylate precursors under reflux in alcoholic solvents (e.g., ethanol or methanol) at 78–80°C. Key intermediates like 2-R 5-oxo-5H-6-ethylcarboxylate derivatives are reacted with hydrazine hydrate to yield carbohydrazine analogs . Optimization involves solvent selection (e.g., ethanol for higher yields), controlled temperature, and purification via column chromatography.
- Characterization : Confirm structure using NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodology : Use multi-spectral analysis:
- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the oxo group) .
- NMR (¹H and ¹³C) to confirm regiochemistry and substituent positions .
- X-ray crystallography for absolute configuration determination, particularly for intermediates like ethyl 7-hydroxy-5-oxo derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodology : Conduct disk diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria. Use standard protocols (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts in multi-step reactions?
- Methodology :
- Employ green chemistry approaches , such as one-pot three-component reactions using Meldrum’s acid and aromatic aldehydes with 5-amino-1,3,4-thiadiazole-2-thiol in ethanol/acetic acid. This reduces intermediate isolation steps and improves atom economy .
- Optimize stoichiometry (e.g., 1.1 equiv of aldehydes) and reaction time (3–5 h under reflux) .
Q. How can contradictions in biological activity data (e.g., variable MICs across studies) be resolved?
- Methodology :
- Standardize assays : Ensure consistent microbial strains, growth media, and inoculum sizes.
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituent variations at the 7-methyl or acetic acid groups) to identify critical pharmacophores. For example, phenyl or fluorobenzylidene substituents in related thiadiazolopyrimidines enhance activity .
- Mechanistic studies : Use fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., DNA gyrase) .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) against validated targets (e.g., bacterial integrase or fungal CYP51). Use crystal structures from the PDB (e.g., 4URO for αIIbβ3 integrin) for homology modeling .
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. How can crystallization challenges for X-ray diffraction analysis be addressed?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
